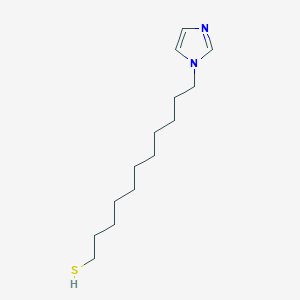
11-(1H-Imidazol-1-yl)undecane-1-thiol
Overview
Description
11-(1H-Imidazol-1-yl)undecane-1-thiol is a chemical compound characterized by a long alkane chain with an imidazole ring attached to one end and a thiol group at the other end
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Thiol Group Addition: The thiol group can be introduced by reacting the imidazole derivative with 1-undecene-1-thiol under suitable conditions, such as using a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Formed from further oxidation of disulfides.
Reduced Imidazoles: Formed from the reduction of the imidazole ring.
Mechanism of Action
In general, imidazoles can interact with a variety of targets, including enzymes and receptors, and can participate in a wide range of biochemical reactions . For example, some imidazoles can bind to metal ions, and this property is often utilized in the design of drugs and other bioactive molecules .
The specific effects of 1-(11-Mercaptoundecyl)imidazole would depend on its precise interactions with these targets, as well as factors such as its concentration, the presence of other molecules, and the specific conditions under which it is used .
Biochemical Analysis
Biochemical Properties
1-(11-Mercaptoundecyl)imidazole plays a crucial role in biochemical reactions due to its ability to bind metal ions and interact with various biomolecules. The thiol group in the compound allows it to form strong bonds with metal ions, making it useful in the formation of self-assembled monolayers (SAMs) on metal surfaces . This property is particularly valuable in the study of metalloproteins and enzymes that require metal cofactors for their activity. For instance, 1-(11-Mercaptoundecyl)imidazole can interact with cytochrome C, a heme protein involved in electron transport . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further expanding its range of biochemical interactions.
Cellular Effects
1-(11-Mercaptoundecyl)imidazole has been shown to influence various cellular processes. Its ability to bind metal ions and form SAMs can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome C can impact the electron transport chain, a critical component of cellular respiration . Additionally, the presence of the imidazole ring allows the compound to interact with nucleic acids and proteins, potentially influencing gene expression and protein function.
Molecular Mechanism
The molecular mechanism of 1-(11-Mercaptoundecyl)imidazole involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes that require metal cofactors. For example, the compound can inhibit metalloproteases by binding to the active site metal ion, preventing substrate access . Additionally, the imidazole ring can interact with amino acid residues in enzyme active sites, further modulating enzyme activity. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(11-Mercaptoundecyl)imidazole can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation of the thiol group . This oxidation can reduce the compound’s ability to bind metal ions and form SAMs, potentially altering its biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 1-(11-Mercaptoundecyl)imidazole in animal models vary with dosage. At low doses, the compound can enhance cellular function by facilitating metal ion transport and enzyme activity . At high doses, the compound can exhibit toxic effects, such as oxidative stress and cell death. These adverse effects are likely due to the compound’s ability to disrupt metal ion homeostasis and generate reactive oxygen species. Therefore, careful dosage optimization is necessary to maximize the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
1-(11-Mercaptoundecyl)imidazole is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes such as metallothioneins, which are involved in metal ion detoxification and homeostasis . Additionally, the imidazole ring can participate in redox reactions, influencing the overall metabolic flux and metabolite levels in cells. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(11-Mercaptoundecyl)imidazole is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ion transporters, facilitating its uptake and distribution . Additionally, the imidazole ring can interact with binding proteins, influencing the compound’s localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical effects and highlight its potential as a tool for studying metal ion transport and distribution.
Subcellular Localization
The subcellular localization of 1-(11-Mercaptoundecyl)imidazole is influenced by its chemical properties and interactions with biomolecules. The compound can localize to specific cellular compartments, such as the mitochondria, where it can interact with cytochrome C and other metalloproteins . Additionally, the imidazole ring can participate in post-translational modifications, directing the compound to specific organelles. These localization patterns are essential for the compound’s activity and function, highlighting its potential as a biochemical tool for studying subcellular processes.
Scientific Research Applications
Chemistry: 11-(1H-Imidazol-1-yl)undecane-1-thiol is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: It may be explored for its antimicrobial properties, as imidazole derivatives are known to exhibit such activities. Industry: The compound can be used in the development of new materials, such as coatings or adhesives, due to its unique chemical structure.
Comparison with Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A compound with a similar imidazole structure.
Uniqueness: 11-(1H-Imidazol-1-yl)undecane-1-thiol is unique due to its long alkane chain, which provides flexibility and potential for further functionalization. This structural feature distinguishes it from other imidazole derivatives, which typically have shorter alkyl chains or different substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
11-imidazol-1-ylundecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAITUUPZOBZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746412 | |
| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459453-56-6 | |
| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 459453-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)

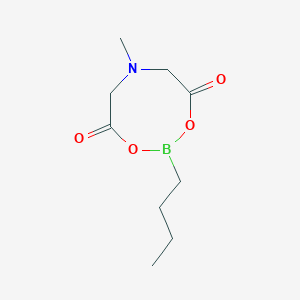
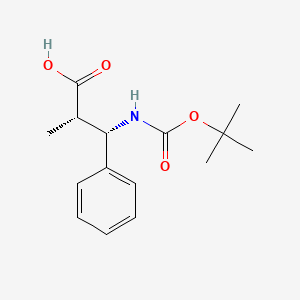
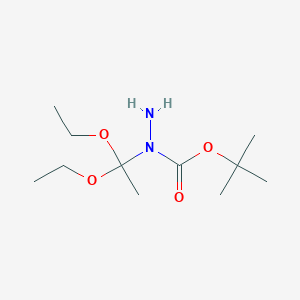
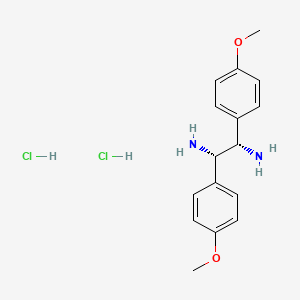
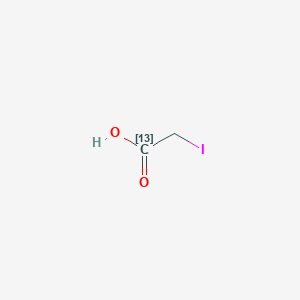
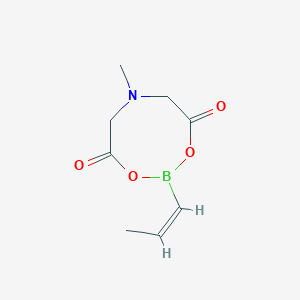

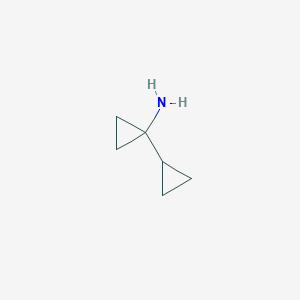
![Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B1512815.png)
![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)
